molecular formula C19H22FN3O3S B2532127 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide CAS No. 431985-74-9

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide

Cat. No.: B2532127
CAS No.: 431985-74-9
M. Wt: 391.46
InChI Key: KTUJDBSDBGINEG-UHFFFAOYSA-N
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Description

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a phenylmethanesulfonamide moiety. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and potential therapeutic applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Sulfonium Salts: For cyclization reactions.

    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): As a base in cyclization reactions.

    PhSH (Thiophenol): For deprotection steps.

Major Products

The major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-phenylmethanesulfonamide is unique due to its specific structure, which allows it to selectively inhibit ENT2 over ENT1. This selectivity is attributed to the presence of the fluorophenyl group and the specific arrangement of functional groups within the molecule .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-27(25,26)23(16-7-3-2-4-8-16)15-19(24)22-13-11-21(12-14-22)18-10-6-5-9-17(18)20/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJDBSDBGINEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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